molecular formula C17H19BrN2O4S B5145191 N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B5145191
M. Wt: 427.3 g/mol
InChI Key: MTAPMLOXBNFTNQ-UHFFFAOYSA-N
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Description

N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as BPPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. BPPMA belongs to the class of compounds known as protease inhibitors, which are molecules that can inhibit the activity of enzymes involved in the breakdown of proteins.

Mechanism of Action

N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide works by inhibiting the activity of a specific protease enzyme called cathepsin B, which is overexpressed in many types of cancer cells. Cathepsin B plays a crucial role in the degradation of extracellular matrix proteins, which is necessary for cancer cells to invade and metastasize. By inhibiting cathepsin B, N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have potent anti-cancer activity in preclinical studies, both in vitro and in vivo. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to have low toxicity and minimal side effects in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its specificity for cathepsin B, which makes it a promising candidate for cancer therapy. However, N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has some limitations for lab experiments, including its low solubility in water and its relatively high cost compared to other protease inhibitors.

Future Directions

There are several future directions for research on N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the evaluation of N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the mechanism of action of N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide and to identify potential biomarkers that can predict response to treatment. Finally, clinical trials are ongoing to evaluate the safety and efficacy of N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in cancer patients, and the results of these trials will provide valuable information for future research.

Synthesis Methods

The synthesis of N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves the reaction of 3-bromoaniline, 4-methoxybenzaldehyde, and N-methylsulfonylalanine in the presence of a catalyst and a solvent. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The yield of N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can be improved by optimizing the reaction conditions and by using high purity starting materials.

Scientific Research Applications

N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied extensively for its potential applications in cancer treatment. Protease inhibitors like N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can inhibit the activity of enzymes involved in the breakdown of proteins, which can prevent the growth and spread of cancer cells. N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have potent anti-cancer activity in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.

properties

IUPAC Name

N-(3-bromophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-12(17(21)19-14-6-4-5-13(18)11-14)20(25(3,22)23)15-7-9-16(24-2)10-8-15/h4-12H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAPMLOXBNFTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Br)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

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